molecular formula C14H19F3N2 B1525426 {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine CAS No. 1315368-46-7

{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine

Cat. No. B1525426
CAS RN: 1315368-46-7
M. Wt: 272.31 g/mol
InChI Key: CDEKEQYZEKYEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine” is an organic compound with the CAS Number: 1315368-46-7 . It has a molecular weight of 272.31 . The IUPAC name for this compound is {1-methyl-2-[4-(trifluoromethyl)phenyl]-3-piperidinyl}methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19F3N2/c1-19-8-2-3-11(9-18)13(19)10-4-6-12(7-5-10)14(15,16)17/h4-7,11,13H,2-3,8-9,18H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.

Scientific Research Applications

Asymmetric Synthesis Applications

The compound has been explored for its potential in asymmetric synthesis, as demonstrated in the study where the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines was described. The synthesis involved the reduction and hydrogenolysis of certain intermediates, leading to the formation of substituted diamino alcohols and other compounds. This approach indicates the compound's utility in the synthesis of complex organic structures, potentially useful in various fields of chemistry and pharmacology (Froelich et al., 1996).

Neurological Research

The compound has been implicated in studies related to neurology, particularly in the context of Parkinsonism. One study detailed the development of parkinsonism in individuals after using an illicit drug intravenously, which was found to contain trace amounts of a related compound. This research underscores the neurotoxic potential of certain derivatives and their selective effects on neural structures like the substantia nigra (Langston et al., 1983).

Potential in Antidepressant Drug Development

The compound has also been explored for its relevance in developing novel antidepressants. Specifically, derivatives of the compound have been designed as "biased agonists" of serotonin 5-HT1A receptors. These derivatives have demonstrated robust antidepressant-like activity and high selectivity, indicating potential in therapeutic applications (Sniecikowska et al., 2019).

Implications in Neuroprotective Strategies

A study investigated the neuroprotective potential of certain compounds in combination with piperine against neurotoxicity induced by a related neurotoxin. This research suggests the compound's relevance in neuroprotective strategies, particularly in relation to neurodegenerative diseases like Parkinson's (Singh et al., 2017).

Gastrointestinal Research

In the realm of gastrointestinal research, certain derivatives of the compound have shown promise as gastric antisecretory agents, indicating potential applications in treating conditions like peptic ulcer disease. This highlights the compound's versatility and potential therapeutic benefits beyond neurological applications (Scott et al., 1983).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-19-8-2-3-11(9-18)13(19)10-4-6-12(7-5-10)14(15,16)17/h4-7,11,13H,2-3,8-9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEKEQYZEKYEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=C(C=C2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine
Reactant of Route 2
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine
Reactant of Route 3
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine
Reactant of Route 4
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine
Reactant of Route 5
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine
Reactant of Route 6
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.